molecular formula C7H2Br2ClF3 B2909926 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene CAS No. 2470436-04-3

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

Cat. No.: B2909926
CAS No.: 2470436-04-3
M. Wt: 338.35
InChI Key: DVSWILSUFCDZQE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene typically involves the bromination and chloromethylation of a trifluorobenzene derivative. One common method includes the following steps:

    Bromination: The trifluorobenzene derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 1 and 3 positions.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 5 position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated trifluorobenzene derivative, while oxidation can produce a trifluorobenzene oxide.

Scientific Research Applications

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.

    Environmental Chemistry: It is studied for its reactivity and potential environmental impact, particularly in the context of halogenated organic pollutants.

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, affecting its behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,4,6-trifluorobenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.

    1,3-Dichloro-5-(bromomethyl)-2,4,6-trifluorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.

    1,3-Dibromo-5-(methyl)-2,4,6-trifluorobenzene:

Uniqueness

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWILSUFCDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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